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Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the serotonin reuptake inhibition

properties of the novel compound PIM-35 (5-methoxyindolyl-2-methylamine) and the well-

established selective serotonin reuptake inhibitor (SSRI), citalopram. The information

presented is supported by available experimental data and detailed methodologies to assist in

research and development efforts.

Executive Summary
Citalopram is a potent and highly selective serotonin transporter (SERT) inhibitor, a

characteristic that defines its therapeutic efficacy as an antidepressant.[1][2] In contrast,

comprehensive experimental data on PIM-35's direct interaction with SERT is not readily

available in peer-reviewed literature. However, data from a structurally analogous compound,

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggests that the chemical class to which

PIM-35 belongs may exhibit significantly weaker SERT inhibition. This guide will delve into the

available data, outline the standard experimental protocols for assessing SERT inhibition, and

provide a visual representation of the underlying molecular mechanisms and experimental

workflows.

Quantitative Comparison of SERT Inhibition
The following table summarizes the available quantitative data for the inhibition of the serotonin

transporter (SERT) by citalopram. Due to the absence of direct experimental data for PIM-35,
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values for the structurally similar compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

are provided for contextual comparison.

Compound
Chemical
Name

Class Target
Inhibition
Metric
(IC50)

Binding
Affinity (Ki)

Citalopram

1-[3-

(dimethylami

no)propyl]-1-

(4-

fluorophenyl)-

1,3-

dihydroisobe

nzofuran-5-

carbonitrile

Selective

Serotonin

Reuptake

Inhibitor

(SSRI)

Serotonin

Transporter

(SERT)

1.8 nM[1] ~1-5 nM

PIM-35

(proxy)

5-methoxy-

N,N-

dimethyltrypt

amine (5-

MeO-DMT)

Indoleamine

Serotonin

Transporter

(SERT)

2184 nM[3] Not Reported

Note: The IC50 value for PIM-35 is based on data for 5-MeO-DMT, a structurally related

compound. Direct experimental validation for PIM-35 is required. The Ki value for citalopram is

a generally accepted range from multiple studies.

Mechanism of Action: Serotonin Reuptake Inhibition
Selective serotonin reuptake inhibitors like citalopram exert their therapeutic effects by blocking

the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the

reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and

enhancing serotonergic neurotransmission.
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Mechanism of action of citalopram at the serotonergic synapse.

Experimental Protocols
The determination of a compound's potency and affinity for the serotonin transporter is typically

achieved through two key in vitro assays: radioligand binding assays and serotonin uptake

assays.

Radioligand Binding Assay for SERT
This assay measures the affinity of a test compound for the serotonin transporter by assessing

its ability to compete with a radiolabeled ligand that has a known high affinity for SERT.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the

serotonin transporter.

Materials:

Biological Material: Human embryonic kidney (HEK293) cells stably expressing the human

serotonin transporter (hSERT), or rat brain synaptosomes.

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

Test Compounds: PIM-35 and citalopram.
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Buffers and Reagents: Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH

7.4), wash buffer, scintillation fluid.

Equipment: 96-well microplates, cell harvester, scintillation counter.

Procedure:

Membrane Preparation: Homogenize hSERT-expressing cells or brain tissue in a suitable

buffer and prepare a membrane fraction by centrifugation.

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of the test compound (or vehicle for control).

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a

sufficient time to reach binding equilibrium.

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass

fiber filters using a cell harvester. This separates the bound radioligand from the free

radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Serotonin Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of

radiolabeled serotonin into cells or synaptosomes expressing SERT.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for

serotonin uptake.
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Materials:

Biological Material: HEK293 cells stably expressing hSERT or rat brain synaptosomes.

Radiolabeled Substrate: [³H]Serotonin (5-HT).

Test Compounds: PIM-35 and citalopram.

Buffers and Reagents: Krebs-Ringer-HEPES (KRH) buffer, cell lysis buffer, scintillation fluid.

Equipment: 96-well microplates, microplate scintillation counter.

Procedure:

Cell Plating: Seed the hSERT-expressing cells into 96-well plates and allow them to adhere

and form a monolayer.

Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with varying

concentrations of the test compound or vehicle control.

Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake reaction.

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for

serotonin uptake.

Termination of Uptake: Stop the reaction by rapidly aspirating the buffer and washing the

cells with ice-cold KRH buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the

amount of [³H]Serotonin taken up by the cells using a microplate scintillation counter.

Data Analysis: Plot the percentage of inhibition of serotonin uptake against the log

concentration of the test compound to determine the IC50 value.
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Experimental workflow for a serotonin uptake inhibition assay.
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Conclusion
Based on the currently available data, citalopram is a significantly more potent inhibitor of the

serotonin transporter than what can be inferred for PIM-35 from its structural analog, 5-MeO-

DMT. The nanomolar potency of citalopram at SERT is consistent with its established clinical

efficacy as an antidepressant. The micromolar IC50 value for 5-MeO-DMT suggests that PIM-
35, if it exhibits similar properties, is unlikely to be a potent and selective serotonin reuptake

inhibitor.

For a definitive comparison, it is imperative to perform direct experimental evaluation of PIM-
35's binding affinity (Ki) and functional inhibition (IC50) at the human serotonin transporter

using the standardized protocols outlined in this guide. Such studies will be crucial in

determining the potential of PIM-35 as a modulator of the serotonergic system and its viability

as a lead compound in drug development programs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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